

Nvs-ZP7-4 Induced Endoplasmic Reticulum Stress Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvs-ZP7-4 is a small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7), a critical regulator of zinc homeostasis within the endoplasmic reticulum (ER).[1][2][3] By disrupting the normal flux of zinc from the ER to the cytoplasm, **Nvs-ZP7-4** elevates intra-ER zinc concentrations, thereby inducing ER stress and activating the Unfolded Protein Response (UPR).[1][4] This response involves the initiation of all three canonical UPR signaling pathways: PERK, IRE1, and ATF6.[5][6] The induction of ER stress by **Nvs-ZP7-4** has been shown to interfere with Notch trafficking and signaling and to promote apoptosis, particularly in cancer cell lines with activating Notch mutations, such as T-cell acute lymphoblastic leukemia (T-ALL). [1][6][7] This technical guide provides an in-depth overview of the molecular mechanisms underlying **Nvs-ZP7-4**-induced ER stress, with a focus on the core signaling pathways.

Mechanism of Action of Nvs-ZP7-4

Nvs-ZP7-4 was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[1][3] Subsequent target identification studies revealed that it directly inhibits the function of SLC39A7, more commonly known as ZIP7.[1][3][7] ZIP7 is a transmembrane protein located in the ER membrane responsible for transporting zinc from the ER lumen into the cytoplasm.[1][4]

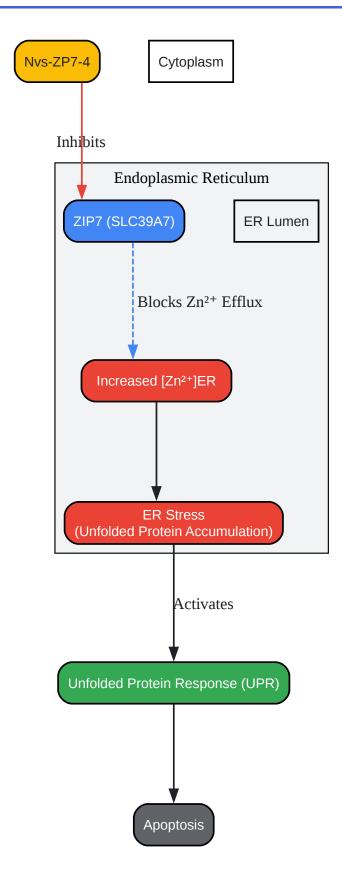




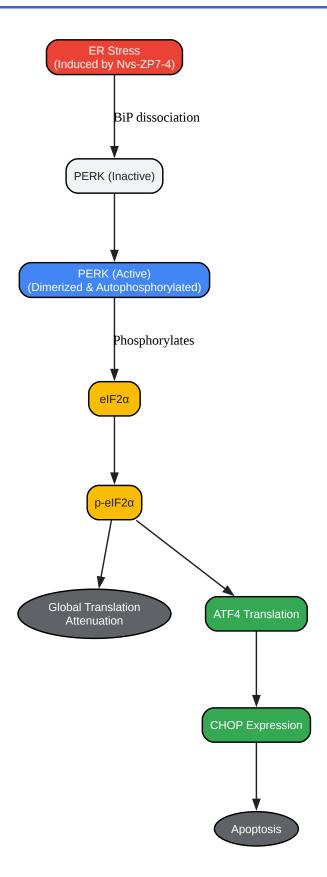


The inhibitory action of **Nvs-ZP7-4** on ZIP7 leads to the accumulation of zinc within the ER.[1] This dysregulation of zinc homeostasis disrupts the ER's protein folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this stress, the cell activates the UPR, a complex signaling network aimed at restoring ER homeostasis or, if the stress is too severe or prolonged, triggering apoptosis.[5][6]

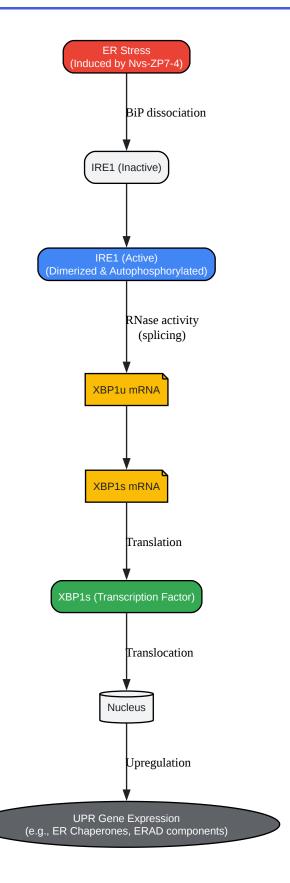




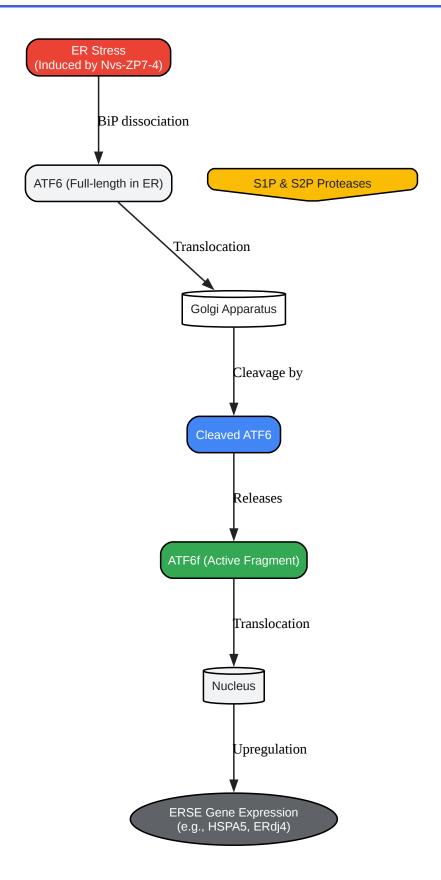




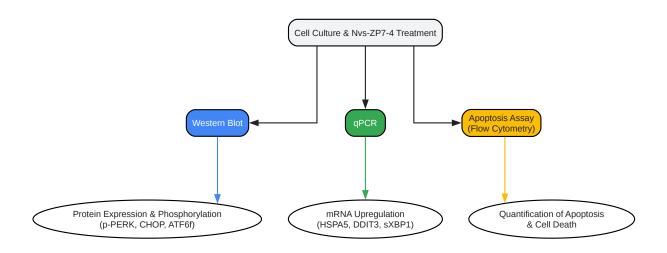












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